molecular formula C5H5IO3 B13025875 5-Hydroxy-4-iodo-2H-pyran-3(6H)-one

5-Hydroxy-4-iodo-2H-pyran-3(6H)-one

Cat. No.: B13025875
M. Wt: 240.00 g/mol
InChI Key: RUJQNNWCKJUHJO-UHFFFAOYSA-N
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Description

5-Hydroxy-4-iodo-2H-pyran-3(6H)-one is a substituted pyranone derivative characterized by a hydroxyl group at position 5 and an iodine atom at position 4 of the pyran ring. The presence of both hydroxyl and iodine substituents introduces unique electronic and steric effects, influencing its solubility, stability, and reactivity.

Properties

Molecular Formula

C5H5IO3

Molecular Weight

240.00 g/mol

IUPAC Name

3-hydroxy-4-iodo-2H-pyran-5-one

InChI

InChI=1S/C5H5IO3/c6-5-3(7)1-9-2-4(5)8/h7H,1-2H2

InChI Key

RUJQNNWCKJUHJO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)CO1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-hydroxy-4-iodo-2H-pyran-3(6H)-one with structurally related pyranones and heterocyclic compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Structural Analogs in Pyranone Chemistry

6-Hydroxy-2H-pyran-3(6H)-one Derivatives Key Differences: The positional isomerism (hydroxyl at C6 vs. C5) and lack of iodine substitution in these derivatives result in distinct reactivity. For example, 6-hydroxy-2H-pyran-3(6H)-one derivatives are employed as polifunctional reagents in organocatalytic enantioselective reactions, leveraging their enolizable hydroxyl group and conjugated system . Reactivity Comparison: The iodine atom in this compound may enhance electrophilic substitution reactions due to its electron-withdrawing nature, whereas 6-hydroxy derivatives rely on nucleophilic activation for cascade reactions like oxa-Michael/Michael processes .

4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) Structural Features: This fused pyranone contains a phenyl group at C7 and a dione system. The absence of iodine and presence of aromatic substituents confer higher melting points (241–244°C) compared to simpler pyranones, likely due to enhanced crystallinity . Spectroscopic Contrast: The IR spectrum of 6b shows strong absorption at 1737 cm⁻¹ (C=O stretching), whereas the iodine substituent in the target compound would introduce distinct C-I stretching bands (~500 cm⁻¹) and alter electronic transitions in UV-Vis spectra .

Physicochemical and Crystallographic Properties

  • Melting Points and Stability: Pyranones with electron-withdrawing groups (e.g., 6b’s dione system) exhibit higher thermal stability than hydroxyl/iodo-substituted analogs. The iodine atom in the target compound may lower its melting point due to increased molecular weight and reduced intermolecular hydrogen bonding .
  • Crystal Packing: highlights the role of C-H···O interactions in stabilizing crystal structures of related heterocycles . For this compound, iodine’s polarizability could facilitate halogen···π interactions, altering packing efficiency compared to non-halogenated pyranones.

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